molecular formula C13H15NO2 B178367 Benzyl (3-methylenecyclobutyl)carbamate CAS No. 130368-98-8

Benzyl (3-methylenecyclobutyl)carbamate

Cat. No.: B178367
CAS No.: 130368-98-8
M. Wt: 217.26 g/mol
InChI Key: HYOKBMVQTGNOCY-UHFFFAOYSA-N
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Description

Benzyl (3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-methylenecyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-methylenecyclobutyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of diphenylphosphoryl azide and triethylamine in a solvent mixture of dioxane and acetonitrile. The reaction mixture is heated to 75°C, leading to the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions and purification processes is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidation of the methylene group can lead to the formation of a ketone or carboxylic acid derivative.

    Reduction: Reduction of the carbamate group can yield the corresponding amine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (3-methylenecyclobutyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3-methylenecyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyl and 3-methylenecyclobutyl groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

benzyl N-(3-methylidenecyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOKBMVQTGNOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 26.7 g (238 mmol) of 3-methylenecyclobutane carboxylic acid (Cripps, H. N.; Williams, J. K.; Sharkey, W. H. J. Am. Chem. Soc. 1959, 81, 2723 2728) in 100 mL of toluene at 0° C. was added 36.4 mL (262 mmol) of triethylamine and then 72.1 g (262 mmol) of diphenylphosphoryl azide. The reaction mixture was then heated at 80° C., and after 1 h, 28.33 g (262 mmol) of benzyl alcohol was added. After 15 h at 85° C., the cooled reaction mixture was poured into 1 L of ether, washed with saturated aqueous NaHCO3, and then saturated aqueous NaCl, dried over MgSO4, and then concentrated under reduced pressure. Chromatography of the residue in three portions on 1400 g of silica gel with 80:20/hexane:EtOAc afforded 35.4 g (63%) of the desired compound. MS DCI/NH3M?Z: 218 (M+H)+, 235 (M+NH4)+ ;1H NMR (CDCl3) 2.60 (m, 2H), 3.05 (m, 2H), 4.20 (m, 1H), 4.83 (m, 2H), 5.21 (s, 2H), 7.45 (m, 5H).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
72.1 g
Type
reactant
Reaction Step Two
Quantity
28.33 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
63%

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